molecular formula C11H15BrFNO B13298792 4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol

4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13298792
M. Wt: 276.14 g/mol
InChI Key: ANTZGYLJQLTVKO-UHFFFAOYSA-N
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Description

4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol is a secondary amine derivative featuring a butan-2-ol backbone substituted with a 3-bromo-4-fluorobenzyl group.

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

4-[(3-bromo-4-fluorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15BrFNO/c1-8(15)4-5-14-7-9-2-3-11(13)10(12)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3

InChI Key

ANTZGYLJQLTVKO-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzylamine and 2-butanone.

    Reaction: The 3-bromo-4-fluorobenzylamine is reacted with 2-butanone under reductive amination conditions. This involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products are dehalogenated compounds.

    Substitution: The major products depend on the nucleophile used but typically include substituted phenyl derivatives.

Scientific Research Applications

4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, synthetic efficiency, and spectroscopic properties.

Structural Analogues with Halogenated Aryl Groups

Compound 3j : 4-(2-((3-Bromo-4-fluorophenyl)amino)ethyl)-2-methoxyphenol
  • Structure: Shares the 3-bromo-4-fluorophenyl group but includes a methoxyphenol moiety and an ethylamino linker.
  • Synthesis : Synthesized via a "Hydrogen Borrowing" strategy with 78% yield, forming a light yellow solid after purification .
  • Key Data : HRMS (m/z): 312.12092 ([M+H]+).
Compound 4f : Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate
  • Structure: Contains a 2-fluorophenyl group and an ester functionality, differing in the substitution pattern and backbone (butanoate vs. butanol).
  • Synthesis: Prepared via condensation in ethanol with 85% yield, isolated as a pale yellow oil .
  • Key Data : HRMS (m/z): 344.1658 ([M+H]+).
3-Amino-1-fluoro-4-phenyl-butan-2-ol (CAS 105608-78-4)
  • Structure : Simpler backbone with a single fluorine atom and phenyl group.
  • Molecular Formula: C10H14FNO (vs. C11H14BrFNO for the target compound).
  • Relevance : Highlights how fluorine placement (on the backbone vs. aryl ring) influences polarity and reactivity .

Spectroscopic and Physicochemical Properties

While spectral data for the target compound are unavailable, analogs provide insights:

  • IR Spectroscopy : N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹, in esters), and C-Br (~600 cm⁻¹) stretches are critical for differentiation .
  • HRMS : Halogenated compounds (e.g., 3j and 4f) show precise mass matches (<0.001 ppm error), ensuring structural validation .
  • Solubility : The target’s hydroxyl and bromo groups likely increase hydrophilicity compared to ester derivatives (e.g., 4c, 4f).

Biological Activity

4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol, with the molecular formula C11_{11}H15_{15}BrFNO and a molecular weight of 276.14 g/mol, is a halogenated phenylbutanol derivative notable for its potential biological activities. The presence of both bromine and fluorine substituents on the phenyl ring enhances its reactivity and biological interactions, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure features a butan-2-ol moiety, contributing to its alcohol functionality. The dual halogenation (bromo and fluoro) significantly influences its chemical properties, including binding affinity to biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC11_{11}H15_{15}BrFNO
Molecular Weight276.14 g/mol
CAS Number1344107-61-4
Functional GroupsAlcohol, Amino, Halogen

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets through hydrogen bonding and halogen bonding interactions. These interactions can enhance binding affinity toward enzymes and receptors, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial potential. For instance, compounds with similar structural motifs have shown varying degrees of antibacterial and antifungal activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of halogenated compounds, derivatives similar to this compound exhibited significant activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli2.33
Candida albicans16.69

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cancer cell lines. Preliminary results suggest moderate cytotoxicity against breast cancer MCF-7 cells, indicating potential for further investigation in cancer therapeutics.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like bromine and fluorine has been shown to enhance biological activity by increasing lipophilicity and altering electronic properties of the compound. This is crucial for optimizing binding interactions with biological targets.

Table 2: SAR Observations

SubstituentEffect on Activity
Bromine (Br)Increases lipophilicity
Fluorine (F)Enhances binding affinity

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